

Quantitative Analysis of Apalutamide and Apalutamide-d3 by LC-MS/MS

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Compound of Interest

Compound Name: Apalutamide-d3

Cat. No.: B15128757

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Application Note and Protocol

This document provides a detailed protocol for the quantitative analysis of Apalutamide and its stable isotope-labeled internal standard, **Apalutamide-d3**, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Apalutamide.

Introduction

Apalutamide is a non-steroidal anti-androgen medication employed in the treatment of prostate cancer.[1][2] Accurate and precise quantification of Apalutamide in biological samples is critical for understanding its pharmacological profile. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for this type of bioanalysis.[1] The use of a stable isotope-labeled internal standard, such as **Apalutamide-d3**, is crucial for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of the results.[2][3]

Principle

This method utilizes the principle of stable isotope dilution, where a known amount of a stable isotope-labeled internal standard (**Apalutamide-d3**) is added to the samples at the beginning of the sample preparation process. The analyte (Apalutamide) and the internal standard exhibit similar chemical and physical properties throughout extraction, chromatography, and ionization.

Quantification is achieved by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard.

Data Presentation

Mass Spectrometry Transitions

The following table summarizes the multiple reaction monitoring (MRM) transitions for Apalutamide and **Apalutamide-d3**. These transitions are essential for the selective detection and quantification of the analytes.

Compound	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Designation
Apalutamide	478.0	450.0	Quantifier
Apalutamide	478.1	221.1	Qualifier
Apalutamide-d3	481.0	453.0	Quantifier

Note: The specific m/z values may vary slightly depending on the instrument and calibration.

Experimental Protocols

This section details the recommended materials, reagents, and procedures for the analysis of Apalutamide in human plasma.

Materials and Reagents

- Apalutamide reference standard
- **Apalutamide-d3** internal standard
- HPLC or LC-MS grade acetonitrile
- HPLC or LC-MS grade methanol
- Formic acid (reagent grade)

- Ultrapure water
- Drug-free human plasma

Instrumentation

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Solutions

- Stock Solutions (1 mg/mL):
 - Accurately weigh and dissolve the Apalutamide reference standard in a suitable solvent, such as methanol or acetonitrile, to achieve a final concentration of 1 mg/mL.
 - Similarly, prepare a 1 mg/mL stock solution of **Apalutamide-d3**.
 - Store stock solutions at -20°C or below.
- Working Standard Solutions:
 - Prepare a series of working standard solutions of Apalutamide by serially diluting the primary stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v). These solutions will be used to create the calibration curve.
- Internal Standard Working Solution:
 - Prepare a working solution of **Apalutamide-d3** at a fixed concentration (e.g., 300 ng/mL) by diluting the stock solution with the same solvent mixture used for the working standards.
- Calibration Curve and Quality Control Samples:

- Prepare calibration curve standards by spiking blank plasma with the Apalutamide working standard solutions to achieve a desired concentration range (e.g., 1.02 to 2030 ng/mL).
- Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank plasma.

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and efficient method for extracting Apalutamide from plasma samples.

- Pipette 50 μ L of the plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
- Add 10 μ L of the **Apalutamide-d3** internal standard working solution and vortex for 30 seconds.
- Add 100 μ L of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
- Vortex the mixture vigorously for 5 minutes.
- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C.
- Carefully transfer the clear supernatant to an autosampler vial.
- Inject an appropriate volume (e.g., 1-10 μ L) into the LC-MS/MS system.

Liquid Chromatography Conditions

- LC System: HPLC or UHPLC system
- Column: C18 reversed-phase column (e.g., Atlantis dC18, 50 x 4.6 mm, 5 μ m)
- Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, both containing 0.1% formic acid. A common isocratic condition is 80% acetonitrile and 20% water with 0.2% formic acid.
- Flow Rate: 0.8 mL/min
- Column Temperature: Ambient or controlled at 40°C

- Injection Volume: 1-10 μ L

Mass Spectrometry Conditions

- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Source: Electrospray ionization (ESI) in positive ion mode
- Scan Type: Multiple Reaction Monitoring (MRM)
- Ion Spray Voltage: 5500 V
- Source Temperature: 500°C
- Dwell Time: 50 ms

Workflow Diagram

The following diagram illustrates the experimental workflow for the quantitative analysis of Apalutamide in plasma.



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Caption: Workflow for Apalutamide quantification.

Signaling Pathway Diagram

While Apalutamide's mechanism of action involves the androgen receptor signaling pathway, a detailed signaling pathway diagram is beyond the scope of this specific application note focused on bioanalytical methods. The core of this protocol is the analytical workflow for quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Apalutamide in plasma using LC-MS/MS with a stable isotope-labeled internal standard. The described method, including the specified mass spectrometry transitions and experimental procedures, offers a robust and reliable approach for researchers and scientists in the field of drug development and clinical research. Adherence to these protocols will facilitate accurate and precise measurements of Apalutamide concentrations in biological matrices.

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